molecular formula C10H11NO2S B5518728 3-Thietanol,2-aminobenzoate(9CI)

3-Thietanol,2-aminobenzoate(9CI)

Cat. No.: B5518728
M. Wt: 209.27 g/mol
InChI Key: POPSGZNVORLEIA-UHFFFAOYSA-N
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Description

3-Thietanol,2-aminobenzoate (9CI) is an organic compound characterized by a thietanol (a three-membered sulfur-containing heterocycle with an alcohol group) esterified to 2-aminobenzoic acid (anthranilic acid). This structure combines the reactive sulfur moiety of thietanol with the aromatic amine and carboxylic acid-derived ester functionalities. The sulfur atom in the thietanol group may confer distinct physicochemical properties, such as altered solubility, stability, or odor profile, compared to oxygen-containing analogs.

Properties

IUPAC Name

thietan-3-yl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-9-4-2-1-3-8(9)10(12)13-7-5-14-6-7/h1-4,7H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPSGZNVORLEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thietanol,2-aminobenzoate(9CI) typically involves the reaction of 3-thietanol with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 3-Thietanol,2-aminobenzoate(9CI) involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Thietanol,2-aminobenzoate(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thietanol,2-aminobenzoate(9CI) is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Thietanol,2-aminobenzoate(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Thietanol,2-aminobenzoate (9CI) with structurally related esters of 2-aminobenzoic acid, based on available data from analogs and theoretical considerations:

Compound Chemical Formula CAS No. Key Properties Applications
3-Thietanol,2-aminobenzoate C₉H₁₁NO₂S (hypothetical) N/A Theoretical: Sulfur-containing ring may increase polarity and reduce thermal stability. Potential for unique odor due to sulfur. Research interest in specialty chemicals or bioactive molecules.
2-Phenylethyl 2-aminobenzoate C₁₅H₁₅NO₂ 133-18-6 Sweet, fruity-floral odor; melting point: ~45°C; soluble in ethanol and oils . Fragrance industry (e.g., perfumes, flavorants) .
Cyclohexyl 2-aminobenzoate C₁₃H₁₇NO₂ N/A Mild odor; higher hydrophobicity due to cyclohexyl group . Potential use in polymer plasticizers or coatings.
Terpinyl 2-aminobenzoate C₁₇H₂₃NO₂ N/A Citrus-like aroma; derived from terpene alcohol . Flavor enhancers or aromatherapy products.
Methyl benzenecarboxylate C₈H₈O₂ 93-58-3 Simple ester; low molecular weight; volatile with floral notes. Solvent or intermediate in organic synthesis .

Key Differences:

  • Structural Backbone: Unlike oxygen-based esters (e.g., phenethyl or terpinyl), the thietanol group introduces a strained sulfur heterocycle, which may enhance reactivity or susceptibility to ring-opening reactions.
  • Odor Profile: Sulfur-containing compounds often exhibit pungent or sulfurous odors, contrasting with the sweet/floral notes of phenethyl anthranilate .

Research Findings and Hypotheses

  • Reactivity: The sulfur atom in thietanol may act as a nucleophilic site, enabling unique chemical modifications (e.g., sulfoxide formation) compared to oxygen analogs .
  • Biological Activity: Anthranilate esters are known for antimicrobial properties. The sulfur moiety in 3-Thietanol,2-aminobenzoate could enhance such activity, as seen in other sulfur-containing bioactive molecules .

Notes and Limitations

  • Data Gaps: Direct experimental data on 3-Thietanol,2-aminobenzoate are absent in the provided evidence. Comparisons rely on structural analogs and theoretical extrapolation.
  • Contradictions: While phenethyl anthranilate is well-characterized for fragrance use , sulfur-containing esters are typically avoided in perfumery due to strong odors. This suggests 3-Thietanol,2-aminobenzoate may occupy niche roles.
  • Further Research : Empirical studies on solubility, stability, and bioactivity are critical to validate hypotheses.

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